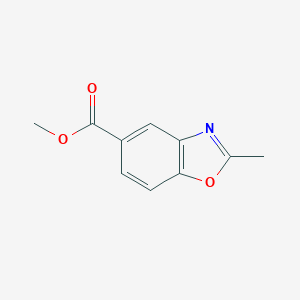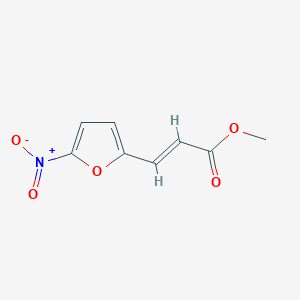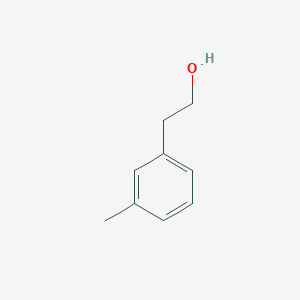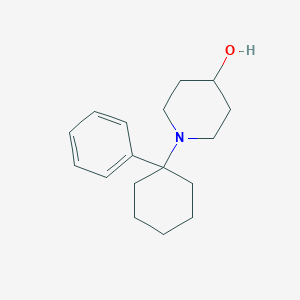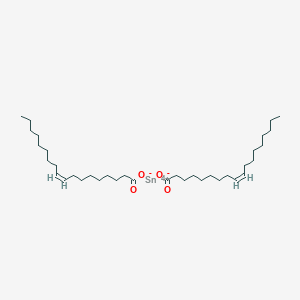
Tin dioleate
Overview
Description
Tin dioleate is a compound that consists of two oleate groups and two butyl groups attached to a tin (IV) atom . It is used in research and for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of Tin dioleate consists of two oleate groups and two butyl groups attached to a tin (IV) atom . The molecular formula is C36H66O4Sn .
Chemical Reactions Analysis
Tin compounds, including Tin dioleate, can undergo various chemical reactions. For example, tin (II) and tin (IV) exist as complex ions in aqueous solutions . Both tin (II) chloride and tin (IV) chloride tend to undergo hydrolysis and aged solutions of these salts become measurably acidic .
Scientific Research Applications
Neurobehavioral Effects
- Organotin compounds, including tin derivatives, have been studied for their effects on behavioral reactivity to noxious stimuli. For instance, triethyl tin compounds altered hot plate latencies in rats, demonstrating neurobehavioral changes (Walsh, Mclamb, & Tilson, 1984).
Toxicological Effects
- Tin compounds, specifically organotin compounds, have shown various toxicological effects. Studies have reported significant increases in mean liver weight in rats due to exposure to certain tin compounds (Nikonorow, Mazur, & Piekacz, 1973).
Neurotoxicity and Gene Expression
- Tin disulphide nanoflowers (SnS2 NFs), a form of tin compound, have been examined for their neurotoxic effects and influence on gene expression related to oxidative stress and metabolism in mice (Bai et al., 2018).
Antiproliferative and Anti-tumor Activities
- Tin compounds, including organotin compounds, have been reviewed for their antiproliferative and anti-tumor activities, demonstrating potential therapeutic benefits (Hadjikakou & Hadjiliadis, 2009).
Effects on Heme Oxygenase
- Tin has shown a potent effect on inducing heme oxygenase in kidney, impacting heme-dependent cellular functions (Kappas & Maines, 1976).
Dental Applications
- An experimental tin-containing fluoride solution showed efficacy in reducing erosive tissue loss in enamel and dentine, suggesting dental care applications (Schlueter, Klimek, & Ganss, 2009).
Photoreactivity in Medical Applications
- The selection of metalloporphyrin heme oxygenase inhibitors, including tin protoporphyrin, has been explored for medical applications, especially in preventing neonatal jaundice (Verman, Ekstrand, & Stevenson, 1993).
Nutritional and Growth Impact
- In rats, tin supplements caused significant growth effects, suggesting potential nutritional relevance of tin (Schwarz, Milne, & Vinyard, 1970).
DNA Interaction and Cellular Damage
- Tin(II) compounds, like stannous chloride, can damage DNA in human white blood cells and interfere with cellular processes (Mclean, Birnboim, Pontefact, & Kaplan, 1983).
Mechanism of Action
Target of Action
Tin dioleate, similar to other organotin compounds, primarily targets chemical reactions that require a catalyst . It is often used in the production of polyurethane and in the vulcanization of silicones . The primary role of tin dioleate in these processes is to accelerate the reaction rate, thereby improving the efficiency of the production process .
Mode of Action
The mode of action of tin dioleate involves facilitating the condensation of various α,ω-dihydroxyl terminated organosiloxane diols . This process extends the length of siloxane chains and produces narrow molar mass distribution polyorganodisilanols .
Biochemical Pathways
It is known that organotin compounds like tin dioleate can catalyze the condensation of various α,ω-dihydroxyl terminated organosiloxane diols . This process is crucial in the production of polyorganodisilanols, which are used in various industrial applications .
Pharmacokinetics
It is known that lipid-based liquid crystal formulations, such as those containing glycerol dioleate, can prolong pharmacokinetics and reduce burst release of a drug on subcutaneous delivery . These formulations can control the release profile of a drug, potentially improving its bioavailability .
Result of Action
The primary result of tin dioleate’s action is the production of polyorganodisilanols with a narrow molar mass distribution . These compounds have various applications in the industrial sector. For example, they are used in the production of polyurethane and in the vulcanization of silicones .
Action Environment
The action of tin dioleate, like other organotin compounds, can be influenced by environmental factors. For instance, the efficiency of tin dioleate as a catalyst can be affected by the temperature and pressure of the reaction environment . Additionally, the stability of tin dioleate can be influenced by factors such as exposure to air and moisture .
Future Directions
Tin and its compounds are gaining attention in various fields due to their excellent properties. They are being used in the manufacturing of printed wiring boards (PWBs), in the recycling of tin-plated steel and copper alloys, and in the development of efficient recycling routes for waste printed circuit boards (PCBs) . Therefore, the demand for tin, including Tin dioleate, is expected to surge in the future .
properties
IUPAC Name |
(Z)-octadec-9-enoate;tin(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H34O2.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2*9-10H,2-8,11-17H2,1H3,(H,19,20);/q;;+2/p-2/b2*10-9-; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXRFIHSUMBQIOK-CVBJKYQLSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Sn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCCCC/C=C\CCCCCCCC(=O)[O-].[Sn+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H66O4Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Stannous oleate | |
CAS RN |
1912-84-1 | |
| Record name | Stannous oleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001912841 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Octadecenoic acid (9Z)-, tin(2+) salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tin dioleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.024 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STANNOUS OLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/262UT5L2G5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(chloroacetyl)(3-chloro-4-methoxyphenyl)amino]-N-(2-phenylethyl)-2-thien-2-ylacetamide](/img/structure/B162735.png)
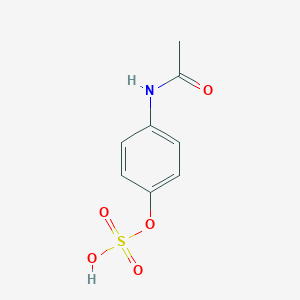
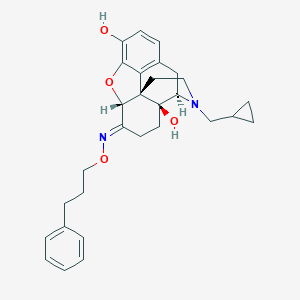
![[1-(3-Methylphenyl)-5-benzimidazolyl]-(1-piperidinyl)methanone](/img/structure/B162746.png)

